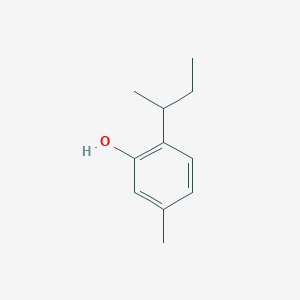
Acetic acid;dodeca-2,6,10-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesol can be synthesized through several methods. One common method involves the condensation of isoprene units via the mevalonate pathway . This biosynthetic route is significant in the production of terpenoids in plants and microorganisms . Another synthetic route involves the reduction of farnesyl pyrophosphate, a key intermediate in the biosynthesis of cholesterol and other isoprenoids .
Industrial Production Methods
Industrially, farnesol is often extracted from essential oils through steam distillation or solvent extraction . The extracted farnesol is then purified using techniques such as fractional distillation or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Farnesol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed
Oxidation: Farnesal
Reduction: Farnesane
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Farnesol has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, farnesol is studied for its role in cell signaling and regulation . It has been found to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent . In medicine, farnesol is being investigated for its anticancer properties and its ability to modulate the immune response . Industrially, farnesol is used in the formulation of perfumes, cosmetics, and flavoring agents .
Mechanism of Action
Farnesol exerts its effects through various molecular targets and pathways . It is known to interact with cell membranes, altering their fluidity and permeability . Farnesol also modulates the activity of certain enzymes involved in cell signaling pathways, such as protein kinases and phosphatases . Additionally, farnesol can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Properties
CAS No. |
33564-29-3 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
acetic acid;dodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3;1H3,(H,3,4) |
InChI Key |
BAXMUKRKSAOCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CCCC=CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)







![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)



